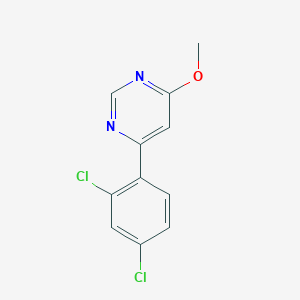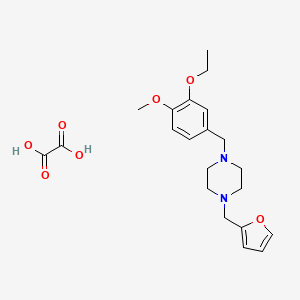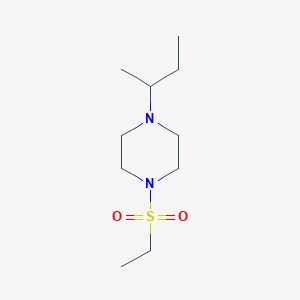![molecular formula C19H25N3O8S B3944509 1-(3-cyclohexen-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3944509.png)
1-(3-cyclohexen-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate
Descripción general
Descripción
1-(3-cyclohexen-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate, also known as NCS 382, is a chemical compound that has been widely used in scientific research. This compound is a potent and selective inhibitor of the protein kinase C (PKC) family, which plays an important role in cell signaling and regulation.
Mecanismo De Acción
1-(3-cyclohexen-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate 382 acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This results in the inhibition of PKC activity and downstream signaling pathways. The selectivity of this compound 382 towards PKC has been demonstrated in various studies, making it a valuable tool for studying PKC function.
Biochemical and physiological effects:
The inhibition of PKC activity by this compound 382 has been shown to have various biochemical and physiological effects. For example, this compound 382 has been shown to induce apoptosis in cancer cells by inhibiting PKC activity. It has also been shown to inhibit the growth and migration of cancer cells, making it a potential therapeutic agent for cancer treatment. Additionally, this compound 382 has been shown to have neuroprotective effects by inhibiting PKC activity in the brain, making it a potential treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-cyclohexen-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate 382 has several advantages as a research tool, including its high potency and selectivity towards PKC, its well-established synthesis method, and its availability for research purposes. However, there are also some limitations to its use in lab experiments. For example, this compound 382 is sensitive to light and air, requiring careful handling and storage. Additionally, the inhibition of PKC activity by this compound 382 may have off-target effects on other signaling pathways, requiring careful interpretation of experimental results.
Direcciones Futuras
For the use of 1-(3-cyclohexen-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate 382 include the development of derivatives with improved potency and selectivity, the use in combination with other therapies, and the use in animal models of disease.
Aplicaciones Científicas De Investigación
1-(3-cyclohexen-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate 382 has been extensively used in scientific research as a tool to study the function and regulation of PKC in various biological processes. PKC is involved in many cellular functions, including cell proliferation, differentiation, apoptosis, and signal transduction. The inhibition of PKC activity by this compound 382 has been shown to affect these processes, providing insights into the mechanisms of PKC regulation.
Propiedades
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S.C2H2O4/c21-20(22)16-8-4-5-9-17(16)25(23,24)19-12-10-18(11-13-19)14-15-6-2-1-3-7-15;3-1(4)2(5)6/h1-2,4-5,8-9,15H,3,6-7,10-14H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAAVHOXFUNZOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate](/img/structure/B3944431.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B3944443.png)
![4-butyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B3944455.png)
![2-[5-(4-morpholinyl)-2-nitrophenyl]-4-phenyl-1(2H)-phthalazinone](/img/structure/B3944461.png)
![N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,10,12-pentaen-17-yl)isonicotinamide](/img/structure/B3944469.png)

![ethyl 4-{[(3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]amino}benzoate](/img/structure/B3944486.png)


![N-(4-{3-[(4-methyl-2-pyrimidinyl)thio]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B3944501.png)

![1-(2-chlorobenzoyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B3944512.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3,4-dimethoxyphenyl)glycinamide](/img/structure/B3944515.png)
